molecular formula C19H21NO2 B2628282 N-[(4-phenyloxan-4-yl)methyl]benzamide CAS No. 354993-15-0

N-[(4-phenyloxan-4-yl)methyl]benzamide

Cat. No.: B2628282
CAS No.: 354993-15-0
M. Wt: 295.382
InChI Key: PLDHIYODLWEJMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-phenyloxan-4-yl)methyl]benzamide is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, particularly as a synthetic intermediate. This benzamide derivative features a tetrahydropyran (oxane) ring, a common scaffold in drug discovery, which is further substituted with phenyl and benzamide groups . Compounds with this core structure are frequently investigated for their potential biological activities and as key building blocks for the synthesis of more complex molecules. The structural motif of embedding a tetrahydropyran ring is known to influence the physicochemical properties of a molecule, such as its solubility and metabolic stability. Researchers value this compound for its utility in developing pharmacological probes and new chemical entities. As a derivative of the benzamide class, it serves as a crucial precursor in organic synthesis and drug development pipelines . For example, closely related benzamide compounds have been studied as inhibitors of protein kinases, such as the vascular endothelial growth factor receptor (VEGFR), highlighting the potential of this structural class in targeting key signaling pathways in diseases like cancer . This product is intended for research and development use in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to handling and adhere to all laboratory safety protocols.

Properties

IUPAC Name

N-[(4-phenyloxan-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c21-18(16-7-3-1-4-8-16)20-15-19(11-13-22-14-12-19)17-9-5-2-6-10-17/h1-10H,11-15H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLDHIYODLWEJMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-phenyloxan-4-yl)methyl]benzamide typically involves the reaction of 4-phenyloxan-4-ylmethanol with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of N-[(4-phenyloxan-4-yl)methyl]benzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-[(4-phenyloxan-4-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the amide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or oxan derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have highlighted the anticancer potential of benzamide derivatives, including N-[(4-phenyloxan-4-yl)methyl]benzamide. Research indicates that compounds with similar structural motifs exhibit significant inhibitory effects on various cancer cell lines. For instance, derivatives of benzamide have been synthesized and tested for their efficacy against leukemia and solid tumors, demonstrating promising results in inhibiting cell proliferation and inducing apoptosis .

Case Study: In Vitro Studies
A study synthesized several benzamide derivatives and evaluated their anticancer properties against different cell lines, including K562 (leukemia) and HCT-116 (colon cancer). The results showed that certain derivatives exhibited IC50 values comparable to established chemotherapeutic agents, indicating their potential as new anticancer drugs .

Enzyme Inhibition

2.1 Protein Kinase Inhibitors

The compound has been investigated for its role as a protein kinase inhibitor. Protein kinases are critical in regulating various cellular processes, and their dysregulation is often associated with cancer and other diseases. Research has shown that benzamide derivatives can act as effective inhibitors of specific kinases involved in tumor growth .

Case Study: Design of New Inhibitors
In one study, researchers designed new analogs based on the benzamide structure to target Bcr-Abl kinase, a common target in leukemia treatment. The synthesized compounds demonstrated significant inhibitory activity, suggesting that N-[(4-phenyloxan-4-yl)methyl]benzamide could be further explored for its kinase inhibitory properties .

Neuropharmacology

3.1 Phosphodiesterase Inhibition

Another area of interest is the inhibition of phosphodiesterases (PDEs), particularly PDE10A, which is predominantly expressed in the brain. Compounds similar to N-[(4-phenyloxan-4-yl)methyl]benzamide have been identified as potent inhibitors of PDE10A, which plays a crucial role in neuronal signaling and is implicated in various neurodegenerative disorders .

Case Study: Neuroprotective Effects
Research has demonstrated that PDE inhibitors can enhance cognitive function and have neuroprotective effects in models of neurodegeneration. The potential application of N-[(4-phenyloxan-4-yl)methyl]benzamide in this context warrants further investigation to explore its therapeutic benefits for conditions like Alzheimer's disease .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of N-[(4-phenyloxan-4-yl)methyl]benzamide is crucial for optimizing its pharmacological properties. Modifications to the benzamide backbone can significantly influence its biological activity.

Modification Effect on Activity
Addition of halogensIncreased potency against cancer cell lines
Alteration of alkyl groupsVariability in enzyme inhibition efficiency
Changes in oxane ring structureImpact on solubility and bioavailability

Mechanism of Action

The mechanism of action of N-[(4-phenyloxan-4-yl)methyl]benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares N-[(4-Phenyloxan-4-yl)methyl]benzamide with key analogs from the literature:

Compound Name Substituents/Modifications Key Functional Groups Synthesis Method Reference ID
N-[(4-Phenyloxan-4-yl)methyl]benzamide 4-Phenyloxan-4-ylmethyl group Benzamide, tetrahydropyran Alkylation of benzamide precursors
N-{[(4-Nitrophenyl)amino]methyl}benzamide 4-Nitroanilinomethyl group Benzamide, nitro group Mannich-Einhorn reaction
4-Bromo-N-(2-nitrophenyl)benzamide Bromo (C₆H₄Br), 2-nitrophenylamine Benzamide, bromo, nitro Amide coupling
LMM5 (Life Chemicals) Benzyl(methyl)sulfamoyl, 4-methoxyphenylmethyl Benzamide, sulfonamide, oxadiazole Commercial synthesis
N-[(Di-substituted-amino)methyl]-4H-1,2,4-triazol-4-yl benzamide 1,2,4-Triazole, di-substituted amino Benzamide, triazole, Mannich base Condensation with formaldehyde and amine

Key Differences in Physicochemical Properties

Bromo- and nitro-substituted analogs (e.g., 4-bromo-N-(2-nitrophenyl)benzamide) exhibit strong electron-withdrawing effects, reducing electron density on the benzamide ring and altering reactivity .

Tautomerism and Stability: Unlike 1,2,4-triazole derivatives (e.g., compounds [7–9] in ), N-[(4-Phenyloxan-4-yl)methyl]benzamide lacks tautomeric equilibria due to the absence of thione/thiol or enol-keto groups .

Biological Activity: Sulfonamide-oxadiazole hybrids (e.g., LMM5) demonstrate antifungal activity, attributed to the sulfamoyl group’s interaction with fungal enzymes . Mannich base derivatives (e.g., N-[(di-substituted-amino)methyl]-4H-1,2,4-triazol-4-yl benzamide) show antimicrobial properties due to the triazole moiety’s ability to disrupt microbial DNA synthesis .

Spectroscopic Characterization

  • IR Spectroscopy : The absence of νC=O (~1660–1680 cm⁻¹) in 1,2,4-triazole derivatives contrasts with the persistent carbonyl signal in N-[(4-Phenyloxan-4-yl)methyl]benzamide .
  • NMR: The tetrahydropyran ring’s protons (δ 3.5–4.5 ppm) and phenyl group (δ 7.0–7.5 ppm) are diagnostic markers for structural confirmation .

Biological Activity

N-[(4-phenyloxan-4-yl)methyl]benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, case studies, and data tables.

N-[(4-phenyloxan-4-yl)methyl]benzamide features a unique structure that includes a phenyloxan moiety and a benzamide group. This structural composition is believed to contribute to its biological activities, particularly its potential as an antimicrobial and anticancer agent.

The biological activity of N-[(4-phenyloxan-4-yl)methyl]benzamide is thought to involve interactions with specific molecular targets, such as enzymes or receptors. The compound may inhibit certain pathways leading to biological responses, although detailed mechanisms remain to be fully elucidated. Preliminary studies suggest that it may act on receptor tyrosine kinases involved in cancer progression and other diseases .

Anticancer Activity

Recent studies have investigated the anticancer properties of N-[(4-phenyloxan-4-yl)methyl]benzamide. It has been evaluated against various cancer cell lines, showing promising results:

Cell Line IC50 Value (µM) Activity
K5622.27High
HL-601.42High
OKP-GS4.56Moderate

These findings indicate that the compound exhibits significant cytotoxicity against hematological malignancies and solid tumors, suggesting its potential as a therapeutic agent in oncology .

Case Studies

  • In Vitro Studies : A study conducted on various derivatives of benzamide reported that compounds similar to N-[(4-phenyloxan-4-yl)methyl]benzamide showed significant inhibition against receptor tyrosine kinases such as PDGFRα and PDGFRβ at concentrations around 1 µM. This suggests a potential role in targeted cancer therapies .
  • Molecular Docking : Molecular modeling studies have indicated favorable binding interactions between N-[(4-phenyloxan-4-yl)methyl]benzamide and protein kinases, enhancing its profile as a selective inhibitor. These studies highlight the importance of structural modifications in optimizing the compound's biological activity .

Research Applications

N-[(4-phenyloxan-4-yl)methyl]benzamide is being investigated for various applications:

  • Drug Development : Its potential as a lead compound for developing new anticancer agents is being explored.
  • Material Science : The compound's unique chemical properties may also find applications in developing advanced materials with specific functionalities .

Comparison with Similar Compounds

The biological activity of N-[(4-phenyloxan-4-yl)methyl]benzamide can be compared with structurally related compounds:

Compound Activity
Compound AModerate Anticancer
Compound BHigh Antimicrobial

This comparison underscores the unique profile of N-[(4-phenyloxan-4-yl)methyl]benzamide in terms of its dual potential as both an anticancer and antimicrobial agent .

Q & A

Q. Methodological Answer :

Crystallization : Grow single crystals via slow evaporation of a saturated DCM/hexane solution.

Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K .

Refinement : Employ SHELXL for structure solution and refinement. Key parameters:

  • R-factor : Aim for <5% (e.g., R1 = 0.045 for analogous benzamide derivatives) .
  • Disorder Modeling : Address phenyl/oxane ring disorder using PART and SIMU restraints .

Validation : Cross-check with PLATON for missed symmetry or solvent-accessible voids .

Basic: What spectroscopic techniques confirm the identity and purity of this compound?

Q. Methodological Answer :

  • NMR :
    • ¹H NMR (CDCl₃) : Look for oxane methylene protons (δ 3.5–4.0 ppm), benzamide NH (δ 8.2–8.5 ppm), and aromatic protons (δ 7.2–7.8 ppm) .
    • ¹³C NMR : Confirm carbonyl (C=O, δ ~167 ppm) and quaternary carbons in the oxane ring .
  • IR : Strong C=O stretch at ~1650 cm⁻¹ and NH bend at ~3300 cm⁻¹ .
  • Mass Spec (HRMS) : Calculate exact mass (C₁₉H₂₁NO₂: 295.1572) and compare with observed [M+H]⁺ .

Advanced: How to address discrepancies in biological activity data across studies?

Q. Methodological Answer :

Assay Variability :

  • Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times .
  • Control for metabolic stability: Test with liver microsomes (CYP450 inhibition assays) .

Solubility Effects : Use DMSO stock solutions ≤0.1% (v/v) to avoid cytotoxicity artifacts .

SAR Analysis : Compare with analogs (e.g., trifluoromethyl derivatives) to identify critical pharmacophores .

Advanced: What strategies optimize reaction yields in multi-step syntheses?

Q. Methodological Answer :

Catalyst Screening : Test pivalate salts (e.g., sodium pivalate) for accelerated benzoylation .

Solvent Optimization : Replace DCM with acetonitrile for higher polarity and faster kinetics .

Scale-Up Adjustments :

  • Use Schlenk flasks for oxygen-sensitive steps .
  • Monitor exotherms in benzoyl chloride additions to prevent decomposition .

Basic: How to assess the compound’s stability under storage conditions?

Q. Methodological Answer :

Thermal Stability : Perform DSC analysis (heating rate 10°C/min) to identify decomposition exotherms (e.g., ~150°C for related benzamides) .

Light Sensitivity : Store in amber vials at –20°C; monitor via HPLC (95% purity threshold over 6 months) .

Hydrolytic Stability : Test in PBS (pH 7.4, 37°C) for 24h; quantify degradation via LC-MS .

Advanced: How to resolve conflicting computational vs. experimental dipole moments?

Q. Methodological Answer :

DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) to model geometry .

Experimental Validation : Measure dipole moment via dielectric spectroscopy in non-polar solvents (e.g., CCl₄) .

Error Analysis : Check for crystal packing effects in X-ray data (e.g., intermolecular H-bonds skewing results) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.